molecular formula C20H14N4O6S B2983728 6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111974-14-1

6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2983728
CAS No.: 1111974-14-1
M. Wt: 438.41
InChI Key: FFGNESXFSPIRIM-UHFFFAOYSA-N
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Description

The compound contains several interesting structural motifs, including a benzo[d][1,3]dioxole, a 1,2,4-oxadiazole, and a quinazolinone . These motifs are found in a variety of compounds with pharmaceutical and biological applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple heterocyclic rings. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its structural motifs. For example, the presence of the benzo[d][1,3]dioxole could influence its solubility and stability .

Scientific Research Applications

Synthesis and Characterization

Quinazolinones and their derivatives are synthesized through various methods, offering insights into the complex chemistry and potential modifications for targeted applications. For instance, a novel synthesis approach for 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives has been reported, showcasing the versatility of these compounds in chemical synthesis and the potential for creating diverse molecular structures with specific properties (J. Chern et al., 1988).

Antimicrobial and Antifungal Activities

Quinazolinone derivatives have shown significant antimicrobial and antifungal activities, indicating their potential as therapeutic agents. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and exhibited potent in vitro antimicrobial activity, suggesting their utility in combating various bacterial and fungal infections (M. Mohamed et al., 2010).

Analgesic and Anti-inflammatory Properties

Research into 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring has uncovered compounds with notable analgesic and anti-inflammatory activities. This highlights the potential of quinazolinone derivatives in developing new pain management and anti-inflammatory therapies (D. Dewangan et al., 2016).

Antihypertensive and Anticancer Activities

The exploration of quinazolinone derivatives extends to their antihypertensive and anticancer activities. For instance, novel triazoloquinazolin-9-ones demonstrated significant in vivo antihypertensive activity, suggesting their potential in hypertension management (V. Alagarsamy & U. S. Pathak, 2007). Additionally, indolylmethylene benzo[h]thiazolo[2,3-b]quinazolinones were synthesized and showed excellent anticancer activities, underscoring the promise of quinazolinone derivatives in cancer therapy (Rajitha Gali et al., 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzo[d][1,3]dioxole compounds have shown anticancer activity .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interesting structural motifs present in the compound, it could have a variety of uses in fields such as medicinal chemistry .

Properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6S/c1-24-19(25)11-5-15-16(29-9-28-15)6-12(11)21-20(24)31-7-17-22-18(23-30-17)10-2-3-13-14(4-10)27-8-26-13/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNESXFSPIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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